molecular formula C20H34N2O3 B5246406 1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one

1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one

Cat. No.: B5246406
M. Wt: 350.5 g/mol
InChI Key: FQSZMGQYSHPASC-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the methoxymethyl group: This can be done through an alkylation reaction using methoxymethyl chloride.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a ligand for studying receptor interactions.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)piperidin-4-one: This compound lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.

    1-(Cyclohexylmethyl)-4-piperidone: Similar in structure but with different functional groups, leading to variations in properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclohexylmethyl)-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3/c1-25-15-17-9-11-21(12-10-17)20(24)18-7-8-19(23)22(14-18)13-16-5-3-2-4-6-16/h16-18H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSZMGQYSHPASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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